![molecular formula C14H16ClN3 B170352 2-(Azepan-1-yl)-4-chloroquinazoline CAS No. 134961-18-5](/img/structure/B170352.png)
2-(Azepan-1-yl)-4-chloroquinazoline
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Description
2-(Azepan-1-yl)-4-chloroquinazoline (AQC) is a synthetic, small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo biosynthesis of pyrimidine nucleotides. AQC has been studied for its potential to inhibit DHODH in a variety of cell types, including cancer cells, and has been shown to have a variety of biological and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
Dihydrofolate Reductase Inhibitors : A study by (Rosowsky, Fu, & Queener, 2000) synthesized 2,4-diaminoquinazolines with tricyclic aromatic groups as inhibitors for dihydrofolate reductase from various sources, including Pneumocystis carinii and Mycobacterium avium. These compounds showed potent inhibitory effects.
Antibacterial and Antiviral Activities : (Yun et al., 2022) reported the synthesis of a quinoline-based triazole hybrid, exhibiting a range of biological activities, including antimalarial, antibacterial, and antiviral activities.
Synthesis of Novel Compounds : In a study by (Xia, Chen, & Yu, 2013), a novel N-substituted regioisomer of besifloxacin was synthesized, indicating the chemical versatility of such compounds.
Herbicidal Activity : Research by (Wang et al., 2006) and (Wang et al., 2007) explored the herbicidal potential of novel synthesized compounds against agricultural pests.
Antifungal and Antibacterial Activity : The study by (Panwar & Singh, 2011) synthesized quinolino triazolo azepines and evaluated their antibacterial and antifungal activities, showing significant potential.
Antioxidant Properties : Research by (Saraiva et al., 2015) on 7-chloroquinoline-triazoyl carboxylates indicated these compounds' potential as antioxidants.
Anti-inflammatory and Anticonvulsant Agent : A study by (Wilhelm et al., 2014) synthesized a range of carboxamides with notable antinociceptive, anti-inflammatory, and anticonvulsant properties.
Chemical Synthesis and Characterization
Synthesis of Derivatives : (El-Hashash et al., 2011) investigated the reactivity of 2-ethoxy-4-chloroquinazoline with nitrogen nucleophiles to synthesize novel derivatives.
Synthesis of Benzo[ b]azepines : The study by (Stockerl et al., 2019) presents a novel method for synthesizing benzo[ b]azepines, which are important in pharmaceuticals.
properties
IUPAC Name |
2-(azepan-1-yl)-4-chloroquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)16-14(17-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBRWQUEECRKOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576949 |
Source
|
Record name | 2-(Azepan-1-yl)-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134961-18-5 |
Source
|
Record name | 2-(Azepan-1-yl)-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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